molecular formula C15H20O3Se B14291733 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- CAS No. 113505-74-1

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)-

Cat. No.: B14291733
CAS No.: 113505-74-1
M. Wt: 327.29 g/mol
InChI Key: XKVGUYTWNNWYQZ-UHFFFAOYSA-N
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Description

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is a complex organic compound with a unique structure that includes a dioxanone ring, a tert-butyl group, a methyl group, and a phenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxanone derivative, which is reacted with tert-butyl and methyl groups in the presence of a phenylseleno reagent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, the main synthetic reaction, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler dioxanone derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

Scientific Research Applications

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-methyl-: Similar structure but lacks the phenylseleno group.

    1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5,6-dimethyl-: Contains an additional methyl group compared to the target compound.

Uniqueness

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113505-74-1

Molecular Formula

C15H20O3Se

Molecular Weight

327.29 g/mol

IUPAC Name

2-tert-butyl-6-methyl-5-phenylselanyl-1,3-dioxan-4-one

InChI

InChI=1S/C15H20O3Se/c1-10-12(19-11-8-6-5-7-9-11)13(16)18-14(17-10)15(2,3)4/h5-10,12,14H,1-4H3

InChI Key

XKVGUYTWNNWYQZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)OC(O1)C(C)(C)C)[Se]C2=CC=CC=C2

Origin of Product

United States

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